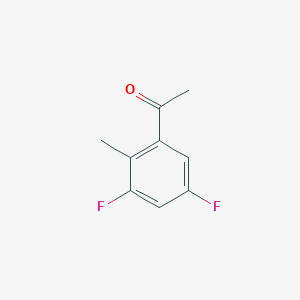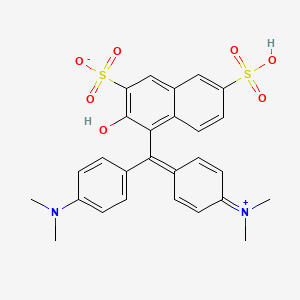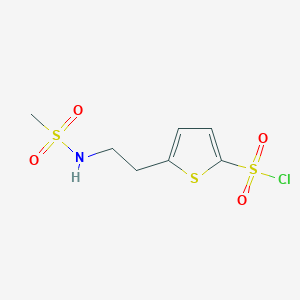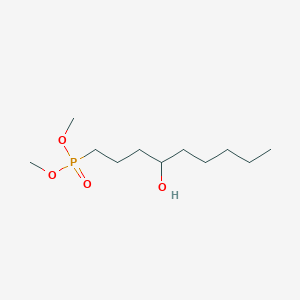
1-Dimethoxyphosphorylnonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester is a chemical compound characterized by the presence of a phosphonic acid ester group and a hydroxyl group on a nonyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. Another method includes the catalytic cross-coupling reaction, which uses palladium catalysts to couple H-phosphonate diesters with aryl or vinyl halides under microwave irradiation . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as Pd(PPh3)4.
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale methods such as the Michaelis-Arbuzov reaction due to its efficiency and scalability. The use of microwave irradiation and palladium catalysts can also be adapted for industrial purposes, providing high yields in a short reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids using oxidizing agents.
Reduction: Reduction of the ester group to form phosphinic acids.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as copper or palladium .
Major Products
The major products formed from these reactions include phosphonic acids, phosphinic acids, and various substituted phosphonates, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester involves its interaction with molecular targets through its phosphonic acid ester group. This group can form strong coordination bonds with metal ions, making it useful in catalysis and coordination chemistry. The hydroxyl group on the nonyl chain can also participate in hydrogen bonding, enhancing its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Phosphonates: Mono- and diesters of phosphonic acid, characterized by the presence of a P-H bond.
Phosphinic Acids: Compounds with a P-H bond and a P=O double bond.
Phosphoric Acids: Compounds with a P=O double bond and two hydroxyl groups.
Uniqueness
[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester is unique due to its specific combination of a phosphonic acid ester group and a hydroxyl group on a nonyl chain. This structure provides distinct reactivity and binding properties, making it valuable in various applications, including catalysis, coordination chemistry, and material science .
Propriétés
Formule moléculaire |
C11H25O4P |
|---|---|
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylnonan-4-ol |
InChI |
InChI=1S/C11H25O4P/c1-4-5-6-8-11(12)9-7-10-16(13,14-2)15-3/h11-12H,4-10H2,1-3H3 |
Clé InChI |
PUZISRAHUWRZCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCP(=O)(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)

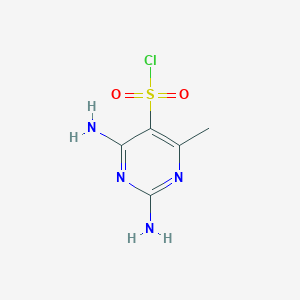
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)


![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
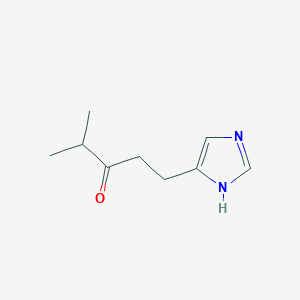
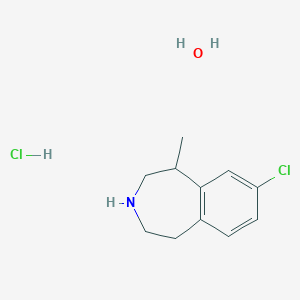
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
